Product packaging for Fmoc-beta-Ala-Pro-OH(Cat. No.:CAS No. 2171246-67-4)

Fmoc-beta-Ala-Pro-OH

Cat. No.: B1460116
CAS No.: 2171246-67-4
M. Wt: 408.4 g/mol
InChI Key: CMHMPGGPDZCPKV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within the Evolution of Peptide and Peptidomimetic Chemistry

The development and utilization of building blocks like Fmoc-beta-Ala-Pro-OH are central to the evolution of peptide and peptidomimetic chemistry. The introduction of the Fmoc protecting group by Carpino and Han in the 1970s was a landmark, offering a milder alternative to the traditional Boc (tert-butyloxycarbonyl) protection strategy. nih.gov This "orthogonal" protection scheme, where the Fmoc group is removed by a base and side-chain protecting groups by an acid, expanded the scope of peptide synthesis to include more sensitive and modified peptides. nih.govsemanticscholar.org The incorporation of a non-proteinogenic amino acid like beta-alanine (B559535) into a dipeptide unit further exemplifies the progression towards peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability.

Role as a Precursor and Scaffold in the Synthesis of Complex Organic Molecules

Beyond its direct use in peptide chains, this compound serves as a versatile precursor and scaffold. biosynth.combiosynth.com Its structure can be strategically integrated into larger, more complex organic molecules. The beta-alanine component introduces a degree of flexibility and a different spatial arrangement compared to its alpha-amino acid counterpart. The proline residue, with its cyclic structure, imparts conformational constraints that can be crucial for the desired three-dimensional structure and biological activity of the target molecule. nih.govscielo.org.ar This makes the dipeptide a valuable starting point for the synthesis of a variety of compounds, including those with potential therapeutic applications. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O5 B1460116 Fmoc-beta-Ala-Pro-OH CAS No. 2171246-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMPGGPDZCPKV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Manufacturing

The synthesis of Fmoc-beta-Ala-Pro-OH involves standard peptide coupling techniques. Typically, Fmoc-beta-alanine is activated and then reacted with the free amine of L-proline. The manufacturing process requires strict quality control to minimize impurities. A notable impurity that can arise during the synthesis of Fmoc-amino acids, including Fmoc-beta-alanine, is the formation of Fmoc-dipeptides or the insertion of an unwanted beta-alanine (B559535) residue. chimia.chresearchgate.net These impurities can complicate the synthesis of the final target peptide. researchgate.netub.edu

Advanced Applications of Fmoc Beta Ala Pro Oh As a Building Block in Complex Peptide Architectures

Design and Synthesis of Peptidomimetics and Conformationally Constrained Structures

The incorporation of non-standard amino acids and specific structural motifs is a cornerstone of modern peptidomimetic design. Fmoc-beta-Ala-Pro-OH serves as a key component in this endeavor, facilitating the construction of peptides with novel conformational and biological characteristics.

The insertion of the β-alanine (β-Ala) residue into a peptide chain introduces significant flexibility due to its additional methylene (B1212753) group (-CβH2-CαH2-) compared to α-amino acids. nih.gov This inherent flexibility, when combined with the rigid, cyclic structure of proline, which restricts the peptide backbone's phi (Φ) angle, makes the β-Ala-Pro motif a powerful element for inducing specific secondary structures, particularly β-turns. nih.govresearchgate.net The exploitation of proline's restricted conformational freedom is a common strategy in the design of β-hairpin peptidomimetics. researchgate.net

The development of novel peptide-based therapeutics often involves the incorporation of non-proteinogenic, or unnatural, amino acids to overcome limitations such as poor metabolic stability and low bioavailability. iris-biotech.decpcscientific.com this compound can be used as a scaffold in solid-phase peptide synthesis (SPPS) to introduce these unnatural residues into a peptide sequence, thereby enhancing its pharmacological properties. researchgate.net

A prominent strategy is the use of fluorinated amino acids. The introduction of fluorine can increase proteolytic stability, modulate lipophilicity, and introduce unique conformational behaviors. iris-biotech.de For instance, trifluoromethylated derivatives are characterized by increased steric bulk, which can favor the formation of cis-amide bonds and induce β-turns. iris-biotech.de One could envision synthesizing a variant of the building block, such as Fmoc-beta-Ala-L-Pro(4,4-F2)-OH, to combine the turn-inducing properties of the β-Ala-Pro motif with the enhanced stability conferred by the fluorinated proline. iris-biotech.de This approach allows for the fine-tuning of a peptide's structure and bioactivity. iris-biotech.de

Influence on Peptide Secondary Structure and Conformational Preferences

Synthesis of Modified Peptides and Peptide Conjugates

Beyond influencing conformation, this compound is a valuable building block for creating modified peptides and bioconjugates designed for specific applications, ranging from improved drug delivery to advanced diagnostic tools.

N-methylation of the peptide backbone is a widely used modification to enhance a peptide's resistance to enzymatic degradation and improve its cell permeability and bioavailability. csic.esresearchgate.net While the market for many N-methylated amino acid building blocks is limited and costly, efficient solid-phase synthesis methods have been developed to produce them. csic.esresearchgate.net

A protocol using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been successfully applied to the N-methylation of Fmoc-βAla-OH, a constituent of this compound. csic.esresearchgate.net The method involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining amide proton acidic and susceptible to methylation using reagents like dimethyl sulfate (B86663) or methyl iodide. researchgate.net This strategy allows for the synthesis of Fmoc-N-Me-βAla-OH with high yield and purity, which can then be coupled with proline and incorporated into peptide sequences. csic.es

Table 1: Reagents for Solid-Phase N-Methylation of Fmoc-βAla-OH

Step Reagent/Solvent Purpose
Anchoring Fmoc-βAla-OH, Diisopropylethylamine (DIPEA), Dichloromethane (B109758) (DCM) Attaches the amino acid to the 2-CTC resin.
Fmoc Deprotection Piperidine (B6355638) in Dimethylformamide (DMF) Removes the Fmoc protecting group to expose the amine.
Sulfonylation 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine, N-Methyl-2-pyrrolidone (NMP) Protects the amine and acidifies the N-H bond.
Methylation Dimethyl sulfate or Methyl iodide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), NMP Adds a methyl group to the nitrogen atom.
o-NBS Deprotection 2-Mercaptoethanol, DBU, NMP Removes the o-NBS protecting group.
Fmoc Re-protection Fmoc-OSu, DIPEA, NMP Re-protects the newly formed secondary amine with Fmoc.

| Cleavage | Trifluoroethanol (TFE) in DCM | Releases the final Fmoc-N-Me-βAla-OH product from the resin. |

The dipeptide this compound can serve as a linker or part of a recognizable substrate sequence in the development of bioconjugates and fluorescent probes. peptide.com A key application is in the creation of probes for detecting protease activity, which are valuable tools in diagnostics and biomedical research. acs.org

A general solid-phase approach has been developed for the synthesis of chemiluminescent protease probes. acs.org In this method, a chemiluminescent precursor is anchored to a resin, and a peptide substrate is then elongated stepwise using standard Fmoc SPPS. acs.org this compound could be incorporated during this elongation to form part of the specific sequence that is recognized and cleaved by a target protease. Upon cleavage, the probe releases a chemiluminescent signal. The use of a 2-chlorotrityl-chloride resin allows for mild cleavage conditions, preserving the integrity of the complex probe molecule. acs.org

Table 2: General Steps for Solid-Phase Synthesis of a Protease Probe

Step Description
1. Immobilization A chemiluminescent enol-ether precursor is attached to a 2-chlorotrityl-chloride resin.
2. Peptide Elongation The desired peptide substrate sequence is built using sequential couplings of Fmoc-protected amino acids (e.g., this compound).
3. Cleavage The completed peptide-enol-ether conjugate is cleaved from the resin using a mild acid like hexafluoro-iso-propanol (HFIP).

| 4. Oxidation | The enol-ether is oxidized (e.g., using singlet oxygen) to generate the final, active chemiluminescent dioxetane probe. |

A significant challenge in the synthesis and application of peptides and bioconjugates is the poor aqueous solubility of hydrophobic components, such as fluorescent dyes (e.g., Cyanine, Rhodamine) or certain peptide sequences. iris-biotech.deresearchgate.net This insolubility can hinder purification and biological application. researchgate.net One effective strategy to overcome this is to attach highly polar, water-soluble moieties.

The β-alanine component of this compound is particularly amenable to modification for this purpose. A derivative, N-Fmoc-alpha-sulfo-beta-alanine (Fmoc-beta-Ala(SO3H)-OH), has been developed as a versatile building block for the water solubilization of chromophores and fluorophores. iris-biotech.de This building block can be coupled to hydrophobic molecules using standard SPPS conditions. The introduction of the sulfonic acid group dramatically increases the hydrophilicity and water solubility of the conjugate. iris-biotech.de By incorporating this or similar modified building blocks, this compound can be part of a linker system that not only connects a peptide to a label but also ensures the entire construct remains soluble in aqueous environments for biological assays. iris-biotech.de

Synthesis of Cyclic Peptides and Macrocyclization Techniques

The incorporation of this compound into peptide sequences is a strategic choice for the synthesis of cyclic peptides. The β-alanine component introduces a degree of flexibility and an additional methylene group into the peptide backbone, which can be crucial for achieving the desired conformation for efficient macrocyclization. The proline residue is well-known for its ability to induce sharp turns (β-turns) in a peptide chain, a feature that pre-organizes the linear precursor into a conformation amenable to ring closure. uni-kiel.de This pre-organization can significantly improve the yields of monomeric cyclic products by minimizing competing intermolecular reactions like dimerization and oligomerization. uni-kiel.de

The synthesis typically proceeds via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. chapman.edunih.gov The this compound dipeptide can be coupled as a single unit to the growing peptide chain on the solid support. This approach is often more efficient than the sequential coupling of Fmoc-Pro-OH and Fmoc-beta-Ala-OH, particularly in avoiding diketopiperazine formation, a common side reaction involving proline at the C-terminus of a dipeptide on the resin. nih.gov

Once the linear peptide precursor is assembled, macrocyclization is performed. Common strategies include:

Solution-Phase Macrolactamization: The linear peptide is cleaved from the resin and cyclized in a highly dilute solution to favor intramolecular reaction. researchgate.net

On-Resin Cyclization: The peptide is cyclized while its side chain is still anchored to the solid support, which can mimic high-dilution conditions. researchgate.net

The choice of cyclization site is critical and is often guided by minimizing steric hindrance and avoiding epimerization. uni-kiel.de The presence of the beta-Ala-Pro motif can influence the selection of the optimal ring-closure position.

Table 1: Comparison of Macrocyclization Strategies for Peptides Containing β-Ala-Pro

Strategy Description Advantages Disadvantages
Solution-Phase Lactamization Linear peptide is cleaved and cyclized in a dilute solution. High flexibility in solvent and reagent choice. Requires high dilution to prevent polymerization; purification can be challenging.
On-Resin Lactamization Cyclization occurs while the peptide is attached to the solid support. Pseudo-dilution effect increases monomeric cyclization yield; simplified purification. Can be sterically hindered; requires an appropriate linker strategy.

| Native Chemical Ligation (NCL) | A chemoselective reaction between a C-terminal thioester and an N-terminal cysteine. | Highly efficient and regioselective; occurs at neutral pH. | Requires a Cysteine residue at the ligation site. nih.gov |

Phosphopeptide and Glycopeptide Synthesis Using Fmoc Chemistry

This compound is also a valuable component in the Fmoc-based solid-phase synthesis of modified peptides such as phosphopeptides and glycopeptides. These molecules are essential for studying cellular signaling and recognition events. The synthesis of these complex molecules is challenging due to the sensitivity of the phosphate (B84403) or glycosidic linkages to harsh chemicals. nih.gov

Fmoc chemistry is preferred for this purpose because the Fmoc protecting group can be removed under mild basic conditions (e.g., with piperidine), which are compatible with these sensitive moieties. nih.govnih.gov The acid-labile side-chain protecting groups (like tBu) are removed at the final cleavage step with trifluoroacetic acid (TFA). nih.gov

In this context, this compound can be incorporated as a structural scaffold or spacer within the peptide sequence. Its inclusion can help to:

Present the Modified Residue: Position the phospho- or glyco-amino acid in a specific orientation for biological recognition.

Avoid Difficult Couplings: Using a pre-formed dipeptide block can circumvent problematic coupling steps that might occur with single amino acid additions, especially near the modification site. nih.gov

The synthesis follows standard Fmoc-SPPS protocols, where the Fmoc-protected phosphoamino acid or glycoamino acid building blocks are coupled to the resin-bound peptide chain. nih.govgoogle.com The use of this compound as a dipeptide unit integrates seamlessly into this workflow.

Application in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials. nih.gov this compound can serve as the carboxylic acid component in such reactions, leading to the creation of diverse peptide-like scaffolds.

Research has shown that the type of amino acid used in an Ugi-type reaction can direct the post-condensation cyclization pathway. mdpi.com For instance, a study demonstrated that when using N-Fmoc-protected α-amino acids, the reaction regioselectively yields a "westbound" cyclization product. In contrast, using Fmoc-β-Ala-OH resulted in an "eastbound" cyclization product, as the formation of a six-membered ring was preferred over a seven-membered one. mdpi.com

By employing this compound as the acid component, chemists can introduce a pre-defined β-α dipeptide unit into the MCR product. This allows for the synthesis of novel heterocyclic scaffolds where the β-alanine influences the ring structure and the proline residue introduces a conformational constraint. This strategy provides a route to diverse molecular architectures that would be difficult to access through traditional methods, enabling the exploration of new chemical space for drug discovery. researchgate.netresearchgate.net

Role in the Synthesis of Peptide-Based Functional Materials

Utilization as Scaffold Materials in 3D Cell Culture

Fmoc-dipeptides are well-known for their ability to self-assemble into nanofibrous hydrogels. chemicalbook.commedchemexpress.com This self-assembly is driven by the amphiphilic nature of the molecules, where the hydrophobic aromatic Fmoc group and the more hydrophilic peptide portion arrange themselves through π-π stacking and hydrogen bonding to form nanofibers. nih.gov These fibers then entangle to form a hydrogel that mimics the native extracellular matrix (ECM), providing a suitable environment for three-dimensional (3D) cell culture. acs.org

This compound is an ideal candidate for creating such functional biomaterials. As an Fmoc-dipeptide, it is expected to exhibit self-assembling properties. The specific sequence, β-Ala-Pro, can influence the mechanical properties (e.g., stiffness) and morphology of the resulting hydrogel scaffold. These properties are critical as they can direct cell behavior, including adhesion, proliferation, and differentiation. acs.org Furthermore, Fmoc chemistry allows for the straightforward synthesis of such peptides for use as biomaterials. nih.gov

Development of Polymer-Peptide Hybrid Delivery Platforms

The self-assembling hydrogels formed from this compound can also serve as platforms for drug and biologic delivery. nih.gov These supramolecular hydrogels can physically entrap therapeutic molecules, allowing for their sustained release.

Moreover, this compound can be incorporated into more complex polymer-peptide hybrid materials. For example, it can be conjugated to biocompatible polymers like polyethylene (B3416737) glycol (PEG) to create amphiphilic block copolymers. These hybrid molecules can self-assemble into various nanostructures, such as micelles or vesicles, which can encapsulate therapeutic agents. The peptide component can be designed to be responsive to specific biological stimuli (e.g., enzymes), triggering the release of the payload at the target site. The β-alanine can act as a flexible linker, while the proline may influence the packing and stability of the nanostructure. Such platforms are being explored for improving the stability and delivery of peptide and protein drugs. nih.gov

Contributions to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. acs.org This often involves systematically modifying a bioactive peptide to understand which structural features are essential for its function. nih.gov

This compound is a highly useful tool for SAR studies. Incorporating this dipeptide into a known bioactive peptide sequence allows researchers to probe the importance of backbone conformation and spacing. acs.org

β-Amino Acid Insertion: The replacement of an α-amino acid with a β-amino acid, like β-alanine, extends the peptide backbone by one methylene unit. This alteration helps to determine the optimal spacing between critical side-chain pharmacophores. acs.org

Proline Scanning: Proline's rigid structure restricts the conformational freedom of the peptide backbone. Replacing an amino acid with proline (or a Pro-containing dipeptide) can test the hypothesis that a β-turn is required at that position for activity. nih.gov

By using the this compound dipeptide, these two structural questions can be addressed simultaneously. This can provide deep insights into the bioactive conformation of a peptide ligand at its receptor, guiding the design of more potent and stable peptidomimetics. nih.govmdpi.com

Table 2: Hypothetical SAR Study Using a β-Ala-Pro Scan

Compound Sequence Modification Relative Activity (%) Interpretation
Parent Peptide A-B-C-D-E - 100 Baseline activity.
Analog 1 A-(β-Ala-Pro)-D-E B-C replaced with β-Ala-Pro 150 The induced turn and spacing are beneficial for activity.

| Analog 2 | A-B-(β-Ala-Pro)-E | C-D replaced with β-Ala-Pro | 10 | The turn/spacing at this position disrupts a critical interaction. |

Innovations in Green Chemistry Approaches for Sustainable Dipeptide Synthesis

The pharmaceutical industry is increasingly focusing on sustainable practices in peptide synthesis to minimize environmental impact. oxfordglobal.comrsc.org Traditional peptide synthesis methods often rely on large quantities of hazardous solvents and reagents, leading to significant waste generation. advancedchemtech.comnih.gov Green chemistry principles are being applied to develop more environmentally friendly approaches for the synthesis of dipeptides like this compound.

Key areas of innovation in green chemistry for dipeptide synthesis include:

Green Solvents and Reagents: Researchers are exploring the use of greener solvents, such as water-based systems and bio-derived solvents like ethanol, to replace conventional organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). advancedchemtech.com The ideal green solvent should effectively dissolve reagents, facilitate reactions, and be environmentally benign. acs.org

Atom Economy and Waste Reduction: Efforts are being made to improve the atom economy of peptide synthesis by designing reactions that incorporate a maximum number of atoms from the reactants into the final product. rsc.org This includes the development of more efficient coupling reagents and minimizing the use of excess reagents. acs.org

Alternative Synthesis Technologies: Technologies like flow chemistry and microwave-assisted synthesis are being investigated to reduce reaction times, improve energy efficiency, and minimize waste. oxfordglobal.comadvancedchemtech.com Flow chemistry, in particular, offers precise control over reaction conditions, leading to higher yields and purity. oxfordglobal.com

TFA-Free Cleavage: The use of trifluoroacetic acid (TFA) for cleaving peptides from the solid support generates hazardous waste. advancedchemtech.com The development of TFA-free cleavage protocols is a significant step towards greener peptide synthesis. advancedchemtech.com

Table 1: Comparison of Traditional vs. Green Peptide Synthesis Approaches

Feature Traditional Approach Green Chemistry Approach
Solvents DMF, DCM, NMP rsc.org Water, Ethanol, 2-MeTHF advancedchemtech.comacs.org
Reagents Large excess of coupling reagents bachem.com Stoichiometric or catalytic reagents
Protecting Groups Standard protecting groups Greener, more easily removable groups
Cleavage TFA-based advancedchemtech.com TFA-free protocols advancedchemtech.com
Energy Consumption High, due to long reaction times Reduced via microwave or flow chemistry oxfordglobal.comadvancedchemtech.com

| Waste Generation | High advancedchemtech.com | Minimized oxfordglobal.com |

Chemoenzymatic Synthesis Methodologies for this compound

Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical and enzymatic methods to produce peptides with high efficiency and stereoselectivity. bachem.com This approach is particularly valuable for synthesizing complex peptides and overcoming challenges associated with purely chemical methods, such as side reactions and racemization. bachem.com

The core of CEPS involves using enzymes, such as ligases, to join peptide fragments that have been synthesized chemically, often through SPPS. bachem.com This method offers several benefits for the synthesis of dipeptides and larger peptide structures containing this compound:

High Specificity: Enzymes catalyze reactions with high regio- and stereoselectivity, eliminating the need for many side-chain protecting groups and reducing the risk of unwanted side products. bachem.com

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at near-neutral pH, which is more environmentally friendly than the harsh conditions often used in chemical synthesis. bachem.com

Synthesis of Long Peptides: CEPS is particularly effective for producing long peptides that are difficult to synthesize using stepwise SPPS alone due to accumulating impurities. bachem.com

A stereoselective chemoenzymatic synthesis has been described for Fmoc-protected (2S,3S)-2-hydroxy-3-amino acids, demonstrating the potential of combining enzymatic steps with traditional organic synthesis. researchgate.net While not directly focused on this compound, this research highlights the feasibility of chemoenzymatic strategies for preparing complex Fmoc-protected amino acid derivatives. researchgate.net

High-Throughput Synthesis and Screening of Dipeptide-Containing Libraries

High-throughput synthesis and screening of peptide libraries are powerful tools in drug discovery and materials science. americanpeptidesociety.orgcreative-biolabs.com These libraries consist of a large number of different peptide sequences that can be rapidly screened for specific biological activities or properties. americanpeptidesociety.orggenscript.com The inclusion of dipeptide units like beta-Ala-Pro can introduce unique structural and functional diversity into these libraries.

The process generally involves:

Library Synthesis: Combinatorial peptide libraries are often synthesized using the split-mix method on a solid support, where each bead contains a unique peptide sequence. americanpeptidesociety.org Automated peptide synthesizers with high-throughput capabilities can significantly accelerate this process, allowing for the creation of libraries with thousands to millions of compounds. cem.com

Screening: The synthesized libraries are then screened for a desired activity, such as binding to a specific protein target, inhibiting an enzyme, or exhibiting antimicrobial properties. americanpeptidesociety.org

Hit Identification and Optimization: Peptides that show promising activity ("hits") are identified and their sequences determined. Further optimization of these hit sequences can lead to the development of potent and selective drug candidates or research tools. americanpeptidesociety.org

The use of this compound in such libraries can be advantageous for creating peptides with enhanced stability and specific conformational properties. For instance, a systematic analysis of a dipeptide library was used to develop inhibitors for human dipeptidyl peptidase IV (DPPIV), a target for type 2 diabetes treatment. nih.gov

Table 2: Types of Peptide Libraries and Their Applications

Library Type Description Application in Dipeptide Research
Overlapping Peptide Library Consists of a series of peptides that sequentially overlap in sequence. eurogentec.com Mapping protein interaction sites or epitopes. eurogentec.com
Alanine Scanning Library Each amino acid in a sequence is systematically replaced with alanine. eurogentec.com Identifying key residues for biological activity. genscript.com
Truncation Library Peptides are systematically shortened from the N- or C-terminus. genscript.com Determining the minimal active sequence of a peptide. genscript.com
Positional Scanning Library A specific position is systematically substituted with all other amino acids. genscript.com Optimizing the amino acid at a specific position for enhanced activity.

| Random Peptide Library | Contains a vast diversity of random peptide sequences. creative-biolabs.com | Discovering novel peptide ligands or inhibitors for a given target. creative-biolabs.com |

Computational Chemistry and Molecular Modeling for Rational Peptide Design Incorporating Dipeptide Units

Computational chemistry and molecular modeling have become indispensable tools for the rational design of peptides with desired properties. acs.orgnih.gov These methods allow researchers to predict the three-dimensional structure of peptides, understand their interactions with biological targets, and design new sequences with improved activity and stability. oup.com

For dipeptide units like beta-Ala-Pro, computational approaches can provide valuable insights into:

Conformational Preferences: The beta-alanine (B559535) and proline residues in this compound can induce specific turns and folds in a peptide chain. Molecular dynamics simulations and quantum chemistry calculations can be used to explore the conformational landscape of peptides containing this dipeptide and predict their preferred structures. acs.orgoup.com

Binding Interactions: Computational docking and free energy calculations can be used to model the interaction of dipeptide-containing peptides with their biological targets, such as enzymes or receptors. oup.com This information can guide the design of peptides with higher binding affinity and selectivity.

Structure-Activity Relationships (SAR): By systematically modifying the peptide sequence in silico and calculating the resulting changes in activity, researchers can establish SARs that can be used to rationally design more potent and effective peptides. mdpi.com For example, a computational workflow was developed to analyze a database of 960 dipeptide molecules to identify key subunits for enhanced CO2 binding. chemistryviews.org

Expanding Roles in the Development of Novel Research Tools and Therapeutic Targets

The unique structural features imparted by the beta-Ala-Pro motif make this compound a valuable building block for developing novel research tools and exploring new therapeutic targets.

Probes for Biological Systems: Peptides containing beta-Ala-Pro can be labeled with fluorescent tags or other reporter molecules to create probes for studying biological processes. The enhanced stability of these peptides can be advantageous for in vivo imaging and other applications where resistance to enzymatic degradation is important.

Inhibitors of Protein-Protein Interactions (PPIs): The constrained conformations induced by the beta-Ala-Pro unit can be used to mimic the secondary structures (e.g., beta-turns) that are often involved in PPIs. This makes peptides containing this motif promising candidates for developing inhibitors of PPIs, which are implicated in a wide range of diseases.

Development of Peptidomimetics: The beta-alanine residue in this compound is an example of a non-natural amino acid. Incorporating such residues into peptides can lead to the development of peptidomimetics with improved pharmacological properties, such as increased metabolic stability and oral bioavailability. mdpi.com

Targeting "Undruggable" Proteins: The conformational plasticity and larger surface area of peptides compared to small molecules make them suitable for targeting proteins with large, flat surfaces that are considered "undruggable" by traditional small-molecule drugs. mdpi.com The incorporation of dipeptide units like beta-Ala-Pro can further enhance the ability of peptides to bind to these challenging targets.

The systematic study of dipeptide libraries has already shown promise in identifying inhibitors for therapeutic targets like dipeptidyl peptidase IV. nih.gov As our understanding of the structural and functional consequences of incorporating dipeptides like beta-Ala-Pro into peptides grows, so too will their application in developing the next generation of research tools and therapeutics.

Conformational Analysis

The three-dimensional structure of the beta-Ala-Pro motif is crucial for its function. The proline ring restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures. nih.gov Studies on similar dipeptides show that the peptide bond involving proline can exist in both cis and trans conformations, with the energy difference between these states being relatively small. scielo.org.arresearchgate.net The presence of beta-alanine (B559535) instead of an alpha-amino acid further influences the local conformation, potentially leading to novel folding patterns. Infrared and Raman spectroscopy are techniques used to determine the relative populations of different backbone conformations in dipeptides. pnas.org

Q & A

Basic: What are the standard protocols for synthesizing Fmoc-β-Ala-Pro-OH using solid-phase peptide synthesis (SPPS)?

Methodological Answer:
Fmoc-β-Ala-Pro-OH is synthesized via SPPS, employing Fmoc chemistry. Key steps include:

Resin Activation : Use a Wang or Rink amide resin pre-loaded with the C-terminal amino acid (e.g., Proline).

Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group .

Coupling : Activate Fmoc-β-Ala-OH with coupling agents like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling efficiency via Kaiser test .

Repeat : Iterate deprotection and coupling for sequential addition of residues.

Cleavage : Use TFA-based cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin .

Critical Parameters : Maintain anhydrous conditions to prevent premature deprotection. Optimize coupling time (1–2 hours) and reagent stoichiometry (3–5 equivalents) for sterically hindered sequences .

Basic: What analytical methods are recommended for characterizing Fmoc-β-Ala-Pro-OH purity and structural integrity?

Methodological Answer:
Orthogonal techniques are essential:

HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>95% for research-grade material) .

Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (expected: 408.45 g/mol) .

NMR : ¹H/¹³C NMR verifies backbone conformation and absence of epimerization (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Data Interpretation : Discrepancies in mass or retention time may indicate incomplete coupling or side reactions (e.g., diketopiperazine formation in Pro-containing sequences) .

Advanced: How can coupling efficiency of Fmoc-β-Ala-Pro-OH be optimized in sterically hindered peptide sequences?

Methodological Answer:
Steric hindrance (e.g., adjacent β-sheet motifs) reduces coupling efficiency. Mitigation strategies include:

Ultrasonication : Apply 30–60 seconds of sonication to improve reagent diffusion .

Alternative Solvents : Replace DMF with NMP or DMSO to enhance solubility of bulky residues .

Double Coupling : Perform two consecutive couplings with fresh reagents to ensure completion .

Temperature Control : Conduct reactions at 40–50°C to reduce viscosity and improve kinetics .

Validation : Use MALDI-TOF MS to detect truncated sequences and adjust protocols iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-beta-Ala-Pro-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-beta-Ala-Pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.